molecular formula C17H17O5P B14357928 Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate CAS No. 93640-50-7

Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate

Cat. No.: B14357928
CAS No.: 93640-50-7
M. Wt: 332.29 g/mol
InChI Key: LBPIQDWVUWEMDS-UHFFFAOYSA-N
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Description

Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate is a chemical compound with the molecular formula C₁₇H₁₇O₅P. It is known for its unique structure, which includes a phosphonate group attached to a 1,3-dioxo-1,3-diphenylpropan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable diketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification steps, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s structure allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-diazo-2-oxo-prop-1-yl)phosphonate
  • Dimethyl (1,3-dioxo-1,3-diphenyl-2-propanyl)phosphonate

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial contexts .

Properties

CAS No.

93640-50-7

Molecular Formula

C17H17O5P

Molecular Weight

332.29 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C17H17O5P/c1-21-23(20,22-2)17(15(18)13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12,17H,1-2H3

InChI Key

LBPIQDWVUWEMDS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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